molecular formula C15H18O B14487779 1-(2-Methylbutan-2-yl)naphthalen-2-ol CAS No. 64807-65-4

1-(2-Methylbutan-2-yl)naphthalen-2-ol

Cat. No.: B14487779
CAS No.: 64807-65-4
M. Wt: 214.30 g/mol
InChI Key: ZCPKDLHLSYZXQD-UHFFFAOYSA-N
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Description

1-(2-Methylbutan-2-yl)naphthalen-2-ol is a naphthol derivative featuring a branched alkyl substituent (2-methylbutan-2-yl) at the 1-position of the naphthalene ring. This compound belongs to a broader class of naphthalen-2-ol derivatives, which are extensively studied for their structural diversity and applications in coordination chemistry, catalysis, and bioactive agent development.

Properties

CAS No.

64807-65-4

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C15H18O/c1-4-15(2,3)14-12-8-6-5-7-11(12)9-10-13(14)16/h5-10,16H,4H2,1-3H3

InChI Key

ZCPKDLHLSYZXQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutan-2-yl)naphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with 2-methylbutan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Formation of naphthalen-2-one derivatives.

    Reduction: Formation of naphthalene derivatives without the hydroxyl group.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-(2-Methylbutan-2-yl)naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the naphthalene ring structure can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations:

  • Branched Alkyl vs. Aromatic Substituents : The 2-methylbutan-2-yl group in the target compound provides steric bulk and hydrophobicity, contrasting with electron-withdrawing (e.g., azo groups in ) or π-conjugated systems (e.g., thiazole rings in ).
  • Functional Group Diversity : Azo-linked derivatives () enable coordination with metals (e.g., Pd(II) in ), while Schiff bases () and carbamates () enhance biological activity through hydrogen bonding and polar interactions.

Physicochemical Properties

Spectroscopic and Crystallographic Data

  • Azo Derivatives : Palladium(II) complexes of ortho- and meta-methoxyphenylazo-naphthalen-2-ol exhibit square-planar geometries confirmed by X-ray crystallography and DFT/B3LYP optimizations .
  • Schiff Bases: 1-((E)-(2-Mercaptophenylimino)methyl)naphthalen-2-ol shows strong IR absorption at 1610 cm⁻¹ (C=N stretch) and UV-Vis λₘₐₓ at 420 nm due to n→π* transitions .
  • Carbamates : 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate displays a melting point of 180°C and LogP ~3.2, indicating moderate hydrophobicity .

Computational Insights

  • DFT studies (B3LYP functional) accurately reproduce the square-planar geometry of Pd(II) complexes, with bond lengths deviating <0.02 Å from crystallographic data .
  • Electron-withdrawing substituents (e.g., nitro groups in ) reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions .

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